molecular formula C20H18N2O3S2 B4779370 N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-thiophenesulfonamide

N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-thiophenesulfonamide

Cat. No. B4779370
M. Wt: 398.5 g/mol
InChI Key: PRZKWYXUCXOBPR-UHFFFAOYSA-N
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Description

N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-thiophenesulfonamide, also known as TAK-715, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TAK-715 has been shown to inhibit the activity of several kinases, including p38 MAPK, which is involved in various cellular processes such as inflammation, apoptosis, and cell differentiation.

Mechanism of Action

N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-thiophenesulfonamide inhibits the activity of p38 MAPK by binding to the ATP-binding pocket of the kinase. This prevents the phosphorylation of downstream targets, leading to the inhibition of inflammatory cytokine production and cell death. This compound has also been shown to inhibit the activity of other kinases, such as JNK and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of inflammatory cytokine production, reduction of cell death, and inhibition of cell proliferation. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-thiophenesulfonamide is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has shown promising results in various animal models. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential off-target effects on other kinases.

Future Directions

There are several future directions for the study of N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-thiophenesulfonamide, including the optimization of its pharmacokinetic properties, the development of more potent and selective inhibitors, and the investigation of its potential therapeutic applications in other diseases, such as cancer and neurological disorders. This compound may also be used in combination with other drugs to enhance its therapeutic efficacy and reduce potential side effects.

Scientific Research Applications

N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-thiophenesulfonamide has been widely studied for its potential therapeutic applications in various diseases, including inflammatory diseases, cancer, and neurological disorders. In vitro studies have shown that this compound can inhibit the activity of p38 MAPK, which is involved in the regulation of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has been shown to reduce inflammation in animal models of rheumatoid arthritis, asthma, and colitis.

properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c23-20(22-12-11-15-4-1-2-5-17(15)14-22)16-7-9-18(10-8-16)21-27(24,25)19-6-3-13-26-19/h1-10,13,21H,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZKWYXUCXOBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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